molecular formula C13H10FN3 B2930546 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478258-87-6

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2930546
CAS RN: 478258-87-6
M. Wt: 227.242
InChI Key: AWUHRMVOOVHZDH-UHFFFAOYSA-N
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Description

“7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research interest. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines and their derivatives can be analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in [3 + 3] annulation reactions with amidines under Cu-catalysis . More research is needed to fully understand the chemical reactivity of “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”.

Scientific Research Applications

Synthetic Chemistry

The core structure of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a scaffold for various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . Its versatility allows for the development of new chemosynthetic strategies, particularly in the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds.

Drug Development

This compound’s structural resemblance to purines makes it a candidate for therapeutic applications. It has been explored as a GABA A receptor positive allosteric modulator, which could be significant in central nervous system disorders . Additionally, its potential as a proton pump inhibitor and NSAID has been investigated, highlighting its broad pharmacological potential .

Anticancer Research

In cancer research, derivatives of pyrimidine, such as 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine , have shown promise. They have been studied for their ability to induce apoptosis in cancer cell lines by inhibiting enzymes like CDK . This points to its potential role in developing new anticancer therapies.

Enzyme Inhibition

The compound has been implicated in the synthesis of inhibitors for enzymes involved in cell division, such as mitotic kinesin. This could lead to the development of new chemotherapeutic agents, like monastrol, which are crucial in cancer treatment .

Medicinal Chemistry

Due to its structural features, 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a privileged scaffold in medicinal chemistry. It can be functionalized at various positions to create molecules with desired biological activities, serving as a base for the synthesis of a wide range of medicinal compounds .

Biological Activity Studies

The imidazopyridine moiety in the compound is known to influence cellular pathways necessary for the functioning of cancerous cells, pathogens, and components of the immune system. This makes it a valuable tool for studying biological activities and their underlying mechanisms .

Future Directions

Future research on “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” could focus on further elucidating its synthesis, chemical reactivity, mechanism of action, and potential applications in medicine and other fields. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUHRMVOOVHZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326924
Record name 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

478258-87-6
Record name 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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